2,2-Difluorocyclopropanecarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,2-difluorocyclopropanecarboxylic acid derivatives and related compounds involves several innovative strategies. One approach includes the use of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) as a precursor, which demonstrates the increased reactivity of the cyclopropyl functionality and its decomposition under physiological conditions to form 3-fluoro-2-oxobut-3-enoic acid (Cheng‐Hao Liu et al., 2015). Another method involves the deoxyfluorination of carboxylic acids using CpFluor to afford various acyl fluorides, showcasing the versatility of introducing fluorine atoms into the molecule (Xiu Wang et al., 2021).
Molecular Structure Analysis
The molecular structure and properties of difluorocyclopropane derivatives have been extensively studied. For example, the X-ray structure analysis of certain difluorocyclopropane analogs provides insight into the structural origin of difluorine substitution effects and how these alterations enhance the molecule's reactivity and potential for chemical modifications (D. Boger et al., 1996).
Chemical Reactions and Properties
Difluorocyclopropanes undergo a variety of chemical reactions, including transformations that yield gem-difluorocyclobutane-containing carboxylic acids, amines, and alcohols, which are useful for synthesizing biologically active molecules (Peng-Peng Lin et al., 2021). The synthesis of acyl fluorides from carboxylic acids via CpFluor also highlights the diverse chemical properties that enable the formation of acyl fluorides under neutral conditions (Xiu Wang et al., 2021).
Scientific Research Applications
Synthesis of Analogous Compounds for Plant Growth Regulation : A study by Kimpe, Sulmon, and Brunet (1990) in the Journal of Organic Chemistry outlines a novel method for synthesizing 2,2-dialkyl-1-aminocyclopropanecarboxylic acids, showing potential as plant growth regulators (Kimpe, Sulmon, & Brunet, 1990).
Pharmaceutical and Pesticide Production : A paper by Li Gong (2007) in Liaoning Chemical Industry discusses the synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid, emphasizing the importance of chiral products in pharmaceutical and pesticide production (Gong, 2007).
Drug Discovery Tool : Thomson et al. (2018) in Chemical Communications highlight that the partially fluorinated cyclopropane motif has a similar lipophilicity to -CF3, offering a promising tool in drug discovery (Thomson et al., 2018).
One-Pot Amidation Reaction for Carboxylic Acids : Wang et al. (2021) in Organic Letters describe how CpFluor effectively deoxyfluorinates carboxylic acids to acyl fluorides and amides, providing a one-pot amidation reaction for carboxylic acids (Wang et al., 2021).
Inhibition of Specific Enzymes : A study by Liu et al. (2015) in Organic Letters reveals that 2,2-difluorocyclopropanecarboxylic acid derivatives act as slow-dissociating inhibitors of specific enzymes (Liu et al., 2015).
Efficient Synthesis of Enantiomers : Kirihara et al. (2003) in Tetrahedron-Asymmetry present a lipase-catalyzed desymmetrization method for synthesizing (R)- and (S)-1-amino-2,2-difluorocyclopropanecarboxylic acid, achieving distinct enantiomers (Kirihara et al., 2003).
Herbicidal and Fungicidal Activity : Tian et al. (2009) in Chinese Chemical Letters report that certain N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas exhibit excellent herbicidal and fungicidal activities (Tian et al., 2009).
Analgesic-Antiinflammatory Applications : A study by Hannah et al. (1978) in the Journal of Medicinal Chemistry discusses the development of diflunisal, a more effective and safer analgesic-antiinflammatory agent than aspirin, derived from similar chemical structures (Hannah et al., 1978).
Safety And Hazards
properties
IUPAC Name |
2,2-difluorocyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLMOVWSQPHQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382322 | |
Record name | 2,2-Difluorocyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclopropanecarboxylic acid | |
CAS RN |
107873-03-0 | |
Record name | 2,2-Difluorocyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluorocyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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